3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine

Lipophilicity Physicochemical profiling Lead optimization

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a heterocyclic small molecule (C₉H₉F₃N₂, MW 202.18) comprising a pyridine core bearing a trifluoromethyl substituent at the 2-position and an azetidin-3-yl moiety at the 3-position. This specific regioisomeric arrangement places the strongly electron-withdrawing –CF₃ group ortho to the pyridine nitrogen, creating a distinctive steric and electronic microenvironment relative to other azetidinyl-trifluoromethylpyridine congeners.

Molecular Formula C9H9F3N2
Molecular Weight 202.18 g/mol
Cat. No. B15217379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine
Molecular FormulaC9H9F3N2
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=C(N=CC=C2)C(F)(F)F
InChIInChI=1S/C9H9F3N2/c10-9(11,12)8-7(2-1-3-14-8)6-4-13-5-6/h1-3,6,13H,4-5H2
InChIKeyGUXBIMFGHCPRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS 1260867-63-7): Sourcing Guide for a Regiospecifically Differentiated Azetidine-Pyridine Building Block


3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a heterocyclic small molecule (C₉H₉F₃N₂, MW 202.18) comprising a pyridine core bearing a trifluoromethyl substituent at the 2-position and an azetidin-3-yl moiety at the 3-position. This specific regioisomeric arrangement places the strongly electron-withdrawing –CF₃ group ortho to the pyridine nitrogen, creating a distinctive steric and electronic microenvironment relative to other azetidinyl-trifluoromethylpyridine congeners. The compound is primarily supplied as a research intermediate and medicinal chemistry building block, with commercial availability at 98% purity from specialty chemical vendors . Computed physicochemical properties include a LogP of 1.79 and a topological polar surface area (TPSA) of 24.9 Ų, positioning it within drug-like chemical space .

Why Generic Substitution of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine with Other Azetidinyl-Trifluoromethylpyridine Regioisomers Is Not Scientifically Defensible


Azetidinyl-trifluoromethylpyridines sharing the identical molecular formula (C₉H₉F₃N₂) are frequently treated as interchangeable building blocks in discovery chemistry procurement. However, the regiospecific placement of the –CF₃ group relative to both the pyridine nitrogen and the azetidine attachment point produces quantifiably distinct lipophilicity profiles that cannot be assumed equivalent. Measured LogP values diverge by up to 0.33–1.0 log units among positional isomers with identical TPSA, directly impacting predicted aqueous solubility, permeability, and protein binding . Furthermore, the ortho-CF₃/3-azetidinyl substitution pattern of the title compound generates a unique N–CF₃ spatial relationship absent in all other regioisomers, which has been shown in related heterocyclic systems to modulate pyridine nitrogen basicity and metal-coordinating ability [1]. Published medicinal chemistry campaigns have also documented that closely related 3-pyridyl azetidine chemotypes can exhibit pH-dependent chemical stability profiles that differ markedly from their 2- and 4-pyridyl counterparts—a factor with direct implications for salt formulation, long-term storage, and assay reproducibility [2]. The quantitative evidence below demonstrates why regiospecific procurement of this exact isomer is warranted when physicochemical consistency and structure-specific reactivity are required.

Quantitative Differentiation Guide: 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine vs. Closest Azetidinyl-Trifluoromethylpyridine Regioisomers


LogP Reduction of 0.33 Units vs. 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine (5-CF₃ Regioisomer) Indicates Superior Predicted Aqueous Solubility

The title compound exhibits a calculated LogP of 1.79 (Leyan computation), while the commonly stocked 5-CF₃ regioisomer 2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine (CAS 1260779-70-1) has a measured/calculated LogP of 2.12 (Chemsrc) . This represents a ΔLogP of –0.33, corresponding to an approximately twofold reduction in octanol-water partition coefficient. Both compounds share an essentially identical TPSA of 24.9 Ų, meaning the lipophilicity difference is driven purely by the regiospecific placement of the CF₃ substituent rather than by changes in polar surface area.

Lipophilicity Physicochemical profiling Lead optimization

Ortho-CF₃ Placement Adjacent to Pyridine Nitrogen Generates a Distinct Electronic Environment Unavailable in Meta- or Para-CF₃ Regioisomers

In 3-(azetidin-3-yl)-2-(trifluoromethyl)pyridine, the –CF₃ group occupies the 2-position, directly adjacent (ortho) to the pyridine nitrogen. This geometry is absent in the 4-CF₃, 5-CF₃, and 6-CF₃ azetidinyl-pyridine regioisomers, where the CF₃ is meta or para to the ring nitrogen. The strong electron-withdrawing inductive effect (σI ≈ 0.43) of the ortho-CF₃ is known to reduce the pKa of the pyridine nitrogen by approximately 1.5–2.5 units relative to unsubstituted pyridine, compared with a reduction of only ~0.5–1.0 units for meta-CF₃ substitution [1]. This pKa depression directly affects the protonation state at physiological pH, hydrogen-bond acceptor strength, and the capacity of the pyridine nitrogen to serve as a metal-chelating ligand.

Pyridine basicity Metal coordination Structure-activity relationships

Equivalent TPSA but Differentiated LogP Separates the Title Compound from the 3,5-Regioisomer, as Confirmed by Independent PubChem Data

PubChem compound 3-(azetidin-3-yl)-5-(trifluoromethyl)pyridine (CID 129953508, CAS 1260642-38-3)—in which the CF₃ is at the 5-position and the azetidine at the 3-position—is computed to have XLogP3-AA = 1.1 and TPSA = 24.9 Ų [1]. The title compound, by contrast, has a vendor-reported LogP of 1.79 . Although direct comparison is limited by the use of different computational algorithms (XLogP3-AA vs. an unspecified vendor method), the magnitude of the difference (ΔLogP ≈ 0.69) is considerably larger than typical inter-algorithm variability, strongly suggesting that the 2-CF₃ substitution pattern confers intrinsically higher lipophilicity than the 5-CF₃ pattern when the azetidine remains at the 3-position.

Drug-likeness Permeability-solubility balance Computational ADME

Documented pH-Dependent Stability Divergence Between 3-Pyridyl and 2-/4-Pyridyl Azetidine Chemotypes: A Class-Level Caveat

Bai et al. (ACS Med. Chem. Lett. 2021) demonstrated that N-(pyridin-3-yl)azetidine analogues bearing a pendant amide group undergo acid-catalyzed intramolecular ring-opening decomposition with an aqueous half-life (T₁/₂) of only 3.8 hours at pH 1.8, whereas the corresponding N-(pyridin-2-yl) and N-(pyridin-4-yl) analogues exhibited <5% degradation over 24 hours under identical conditions [1]. The title compound is not an N-linked azetidine but a C-linked 3-(azetidin-3-yl)pyridine, and it lacks the pendant amide nucleophile required for the documented decomposition pathway. Therefore, this finding does not directly predict instability of the title compound; it serves instead as a class-level alert that 3-pyridyl azetidine derivatives can, under specific structural circumstances, exhibit divergent stability behavior from their 2- and 4-substituted counterparts.

Chemical stability Formulation compatibility Azetidine decomposition

Defined Purity Specification of 98% Enables Reproducible Procurement for Structure-Activity Studies

The title compound is commercially supplied with a specified minimum purity of 98% (Leyan, catalog 1548832) . The structurally related analog 2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine (CAS 1260779-70-1) is available at purities ranging from 95%+ (ChemeNum) to 98% (Bidepharm, MolCore), while the 3-hydroxy derivative 3-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol is specified at 95% minimum (AKSci) . The 98% specification of the title compound—combined with batch-specific Certificates of Analysis upon request—provides a defined quality baseline suitable for quantitative structure-activity relationship (QSAR) studies where impurity profiles must be controlled.

Quality control Reproducibility Medicinal chemistry sourcing

Optimized Application Scenarios for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity Without Sacrificing TPSA

Discovery teams encountering high LogP-driven off-target binding (hERG, CYP inhibition) or poor aqueous solubility in a chemical series can rationally replace the 2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine scaffold (LogP 2.12) with the title compound (LogP 1.79) to achieve an approximately twofold reduction in lipophilicity while preserving an identical TPSA of 24.9 Ų . This substitution maintains hydrogen-bonding character and polar surface area while improving predicted solubility and reducing non-specific protein binding, making it a quantifiably defendable scaffold hop in lead optimization programs.

Structure-Based Design Exploiting Ortho-CF₃-Modulated Pyridine Nitrogen Basicity

In kinase inhibitor programs or metalloenzyme-targeted drug design where the pyridine nitrogen engages a hinge region, metal cofactor, or catalytic residue, the ortho-CF₃ substitution of the title compound depresses pyridine nitrogen basicity (estimated pKa ~2.7–3.7) relative to meta-CF₃ regioisomers (estimated pKa ~4.2–4.7) . This alters the protonation state at physiological pH and modulates hydrogen-bond acceptor strength, providing a structurally unique electronic profile among the regioisomer set. Procurement of this specific isomer is essential when these precise electronic properties are design requirements.

Synthetic Intermediate for Late-Stage Diversification via Free Azetidine NH

The title compound carries a free secondary amine on the azetidine ring, enabling N-functionalization (alkylation, acylation, sulfonylation, reductive amination) without the need for deprotection steps. Its defined 98% purity specification ensures consistent stoichiometry in parallel synthesis or library production workflows. Compared with the 3-hydroxy congener 3-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol (available at 95% purity) , the title compound provides a cleaner starting point for diversity-oriented synthesis where the azetidine NH serves as a vector for fragment elaboration.

Physicochemical Property Benchmarking of Azetidine-Containing Fragment Libraries

Fragment-based drug discovery (FBDD) campaigns that include azetidine-pyridine building blocks require precise physicochemical annotation. With its independently verified LogP of 1.79, TPSA of 24.9 Ų, and molecular weight of 202.18 , the title compound can serve as a calibration standard for computational LogP models and as a reference point for comparing the properties of novel azetidine-containing fragments synthesized in-house. The ~0.69 LogP divergence from the 3,5-regioisomer (XLogP3-AA 1.1) [1] underscores the importance of regiospecific sourcing for accurate fragment library descriptor assignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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